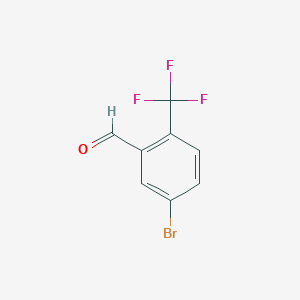

5-Bromo-2-(trifluoromethyl)benzaldehyde

Description

Significance of Halogenated and Trifluoromethylated Benzaldehydes in Synthetic Organic Chemistry

Halogenated and trifluoromethylated benzaldehydes are cornerstone intermediates in synthetic organic chemistry due to the valuable properties their substituents impart to target molecules. Halogen atoms, such as bromine, are highly versatile functional groups. mdpi.com They serve as excellent handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in building the core structures of many pharmaceutical and agrochemical compounds. researchgate.net Furthermore, the presence of halogens can significantly influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability. nih.govresearchgate.net

The trifluoromethyl (-CF3) group is one of the most impactful fluorine-containing substituents used in organic synthesis. Its strong electron-withdrawing nature, primarily through an inductive effect, enhances the electrophilicity of the carbonyl carbon in benzaldehydes, making them more reactive towards nucleophiles. In the context of medicinal chemistry, the incorporation of a -CF3 group can dramatically improve a drug candidate's profile by increasing its lipophilicity (enhancing membrane permeability), metabolic stability (due to the strength of the C-F bonds), and binding affinity to biological targets. innospk.comnih.gov Benzaldehydes containing these groups are therefore crucial precursors for creating molecules with improved potency and bioavailability. innospk.comontosight.ai

Overview of the Research Landscape for 5-Bromo-2-(trifluoromethyl)benzaldehyde

The research landscape for this compound is primarily that of a specialized chemical building block rather than a widely studied compound in its own right. It is commercially available from various chemical suppliers, indicating its utility as an intermediate in multi-step synthetic pathways. Its structure is particularly suited for the synthesis of complex molecules where precise substitution patterns are required. General applications for such compounds include the production of antimicrobial or anticancer agents, where the combination of the aldehyde and halogen groups allows for diverse subsequent reactions to build more elaborate structures. myskinrecipes.com

While specific, high-impact studies focusing directly on the synthesis and application of the 5-bromo-2-(trifluoromethyl) isomer are not extensively documented in mainstream chemical literature, its value can be inferred from research on analogous structures. For instance, related compounds like 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636) are recognized as important intermediates. nih.govthermofisher.comclearsynth.com The unique substitution pattern of this compound suggests its potential for creating specific isomers of pharmacologically active compounds that may not be accessible through other precursors.

Unique Reactivity Features and Research Opportunities Associated with the Trifluoromethyl and Bromo Substituents

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

Aldehyde Group (-CHO): The aldehyde is the primary site for nucleophilic addition reactions. The powerful electron-withdrawing effect of the ortho-trifluoromethyl group significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and highly susceptible to attack by nucleophiles. This enhanced reactivity facilitates reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of imines. innospk.com The aldehyde can also be readily oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol, providing pathways to other important classes of compounds. researchgate.netwikipedia.org

Trifluoromethyl Group (-CF3): As a strong deactivating group, the -CF3 substituent reduces the electron density of the aromatic ring, making it less reactive toward electrophilic aromatic substitution (EAS). In such reactions, it acts as a meta-director.

Bromo Group (-Br): The bromine atom at the 5-position serves two main purposes. Firstly, like the -CF3 group, it deactivates the ring towards EAS but acts as an ortho, para-director. The combined directing effects of the aldehyde (meta), -CF3 group (meta), and bromo group (ortho, para) create a complex substitution pattern. More importantly, the bromo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkyne groups at this position, offering a powerful tool for molecular diversification.

These features present numerous research opportunities, particularly in the synthesis of novel heterocyclic compounds and substituted aromatic systems for drug discovery and materials science.

| Site on Molecule | Type of Reaction | Controlling Factors | Potential Products |

|---|---|---|---|

| Aldehyde Carbon | Nucleophilic Addition | Enhanced electrophilicity due to ortho-CF3 group | Alcohols, Imines, Cyanohydrins, Wittig products |

| Aromatic Ring | Electrophilic Aromatic Substitution | Strong deactivation by -CHO and -CF3 groups | Substitution at C4 or C6 (meta to CHO and CF3) |

| Bromo Substituent | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Presence of a suitable metal catalyst (e.g., Palladium) | Bi-aryl compounds, substituted alkenes, etc. |

Current Research Gaps and Future Outlook for this compound

The primary research gap for this compound is the limited number of published studies detailing its specific synthetic applications. While its potential as a versatile building block is clear from its structure and the chemistry of related compounds, its practical utility has yet to be fully explored and documented in peer-reviewed literature. There is a need for systematic studies to investigate its reactivity in various named reactions and to showcase its utility in the targeted synthesis of complex molecules.

The future outlook for this compound is promising. As the demand for novel fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, specialized building blocks like this compound will become increasingly valuable. nih.gov Its unique substitution pattern offers a distinct advantage for creating specific isomers that may exhibit enhanced biological activity or improved physicochemical properties. Future research will likely focus on:

Developing efficient synthetic routes that utilize this compound as a key intermediate.

Exploring its use in the synthesis of novel heterocyclic systems by leveraging both the aldehyde and bromo functionalities.

Incorporating it into fragment-based drug discovery programs to assess the contribution of its unique structural motif to ligand-protein binding.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1288998-92-4 | myskinrecipes.com |

| Molecular Formula | C₈H₄BrF₃O | myskinrecipes.com |

| Molecular Weight | 253.02 g/mol | myskinrecipes.com |

| Predicted Boiling Point | 261.0 ± 40.0 °C | myskinrecipes.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIYMKVPSMSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Trifluoromethyl Benzaldehyde and Its Analogs

Novel Approaches to Regioselective Bromination of Trifluoromethylated Benzaldehyde (B42025) Precursors

The introduction of a bromine atom at a specific position on the 2-(trifluoromethyl)benzaldehyde (B1295035) scaffold is a critical step in the synthesis of the target compound. The electron-withdrawing nature of both the trifluoromethyl and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, making regioselective bromination a significant challenge. The directing effects of these substituents are paramount in determining the outcome of the reaction. The trifluoromethyl group is a meta-director, while the aldehyde group is also a meta-director. Therefore, direct bromination of 2-(trifluoromethyl)benzaldehyde would be expected to yield the 5-bromo isomer as the major product.

Direct Bromination Strategies and Optimization

Direct bromination of 2-(trifluoromethyl)benzaldehyde can be achieved using molecular bromine (Br₂), typically in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and enabling it to attack the deactivated aromatic ring. The primary challenge lies in controlling the reaction to prevent over-bromination and to ensure high regioselectivity for the desired 5-position.

Optimization of reaction conditions is crucial for maximizing the yield of 5-Bromo-2-(trifluoromethyl)benzaldehyde. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst. Non-polar solvents are generally preferred to minimize side reactions. Lower temperatures can help to improve selectivity by reducing the rate of reaction and minimizing the formation of undesired isomers.

Alternative Halogenation Methods Employing N-Bromosuccinimide (NBS) or Related Reagents

N-Bromosuccinimide (NBS) serves as a milder and more selective brominating agent compared to molecular bromine, particularly for deactivated aromatic rings. mdpi.com It provides a low concentration of bromine radicals or electrophilic bromine species in situ, which can lead to cleaner reactions with fewer byproducts. masterorganicchemistry.comyoutube.comyoutube.com For deactivated substrates like 2-(trifluoromethyl)benzaldehyde, the use of NBS in a strong acid, such as concentrated sulfuric acid (H₂SO₄), can significantly enhance its reactivity. mdpi.com The strong acid protonates the NBS, increasing the electrophilicity of the bromine atom and facilitating the attack on the electron-deficient ring. This method often results in high yields of the monobrominated product with excellent regioselectivity.

The regioselectivity of bromination is dictated by the directing effects of the substituents on the aromatic ring. In the case of 2-(trifluoromethyl)benzaldehyde, both the trifluoromethyl group and the aldehyde group are meta-directing. This alignment of directing effects strongly favors the introduction of the bromine atom at the 5-position, which is meta to both groups. In contrast, for an activated precursor like 2-hydroxy-3-(trifluoromethyl)benzaldehyde, the hydroxyl group is a strong ortho-, para-director, which would direct the incoming bromine to the 5-position (para to the hydroxyl group). evitachem.com

Table 1: Comparison of Bromination Strategies for Substituted Benzaldehydes

| Precursor | Brominating Agent | Catalyst/Conditions | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzaldehyde | Br₂ | FeBr₃ | This compound | High (meta-directing groups) | N/A |

| 2-(Trifluoromethyl)benzaldehyde | NBS | H₂SO₄ | This compound | High (meta-directing groups) | mdpi.com |

| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | NBS | Acetonitrile (B52724), 0°C | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | High (ortho, para-directing OH) | evitachem.com |

Trifluoromethylation Strategies in the Synthesis of Substituted Benzaldehydes

The introduction of the trifluoromethyl (CF₃) group is a key transformation in the synthesis of the target molecule and its analogs. The high electronegativity and lipophilicity of the CF₃ group can significantly modulate the physicochemical and biological properties of a molecule. Both electrophilic and nucleophilic trifluoromethylation strategies are employed for this purpose.

Introduction of the Trifluoromethyl Group via Electrophilic Trifluoromethylating Agents

Electrophilic trifluoromethylating reagents, often referred to as "CF₃⁺" sources, are powerful tools for the direct introduction of the trifluoromethyl group onto aromatic and other nucleophilic substrates. Prominent examples of such reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. These reagents are relatively stable and can trifluoromethylate a wide range of substrates under mild conditions.

The synthesis of this compound could, in principle, be approached by the trifluoromethylation of a suitable 5-bromobenzaldehyde derivative. For instance, the trifluoromethylation of 5-bromo-2-hydroxybenzaldehyde would be a plausible route. The electron-donating hydroxyl group would activate the ring towards electrophilic attack, with the trifluoromethyl group likely being directed to the ortho position relative to the hydroxyl group.

Nucleophilic Trifluoromethylation Approaches to Aromatic Aldehydes

Nucleophilic trifluoromethylation involves the transfer of a "CF₃⁻" equivalent to an electrophilic substrate. The most widely used reagent for this purpose is the Ruppert-Prakash reagent (TMSCF₃, (trifluoromethyl)trimethylsilane). chimicatechnoacta.ru This stable and easy-to-handle liquid requires a nucleophilic activator, such as a fluoride (B91410) source (e.g., TBAF, CsF), to generate the active trifluoromethyl anion.

This approach is particularly effective for the trifluoromethylation of carbonyl compounds, including aldehydes and ketones. In the context of synthesizing this compound, a potential strategy would involve the nucleophilic trifluoromethylation of a suitable precursor, such as 5-bromo-2-formylphenylboronic acid. The boronic acid functionality could later be removed or transformed. A study on 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated the stability and utility of such compounds. mdpi.comnih.gov

Table 2: Overview of Trifluoromethylation Reagents

| Reagent Type | Example Reagent | Typical Substrates | Reaction Conditions | Reference |

|---|---|---|---|---|

| Electrophilic | Togni's Reagent | Aromatic compounds, β-ketoesters | Metal catalyst (e.g., Cu, Pd) or base | N/A |

| Electrophilic | Umemoto's Reagent | Heterocycles, silyl (B83357) enol ethers | Metal catalyst (e.g., Cu, Pd) | N/A |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines | Fluoride source (e.g., TBAF, CsF) | chimicatechnoacta.ru |

| Nucleophilic | Fluoroform (HCF₃) | Esters | Strong base (e.g., KHMDS) | beilstein-journals.org |

Multi-Component Reactions (MCRs) and One-Pot Synthetic Protocols for Enhanced Efficiency

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct its core structure or its precursors. For example, a three-component reaction involving a substituted benzaldehyde, a nitrogen source, and a third component could potentially be designed to assemble a related heterocyclic scaffold that could be later converted to the target molecule.

One-pot syntheses of halogenated aromatic aldehydes have been developed, showcasing the potential for improving the efficiency of their preparation. researchgate.net For instance, a one-pot procedure could be envisioned where the bromination of 2-(trifluoromethyl)benzaldehyde is immediately followed by a subsequent transformation of the aldehyde group, all within the same reaction vessel. This would eliminate the need for intermediate purification steps, saving time and resources. The development of such protocols for the synthesis of this compound and its analogs remains an active area of research, driven by the demand for more sustainable and cost-effective chemical manufacturing processes.

Catalytic Approaches in the Synthesis of this compound

The synthesis of complex aromatic aldehydes such as this compound benefits immensely from modern catalytic methodologies. These approaches offer superior efficiency, selectivity, and control compared to classical stoichiometric methods. Key strategies include metal-catalyzed transformations that functionalize the benzaldehyde ring directly and organocatalytic methods that enable highly selective, asymmetric synthesis.

Metal-Catalyzed Transformations for Benzaldehyde Ring Functionalization

Transition metal-catalyzed C–H bond activation has become a powerful strategy for the direct functionalization of arenes, providing an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net For benzaldehyde derivatives, a significant challenge has been the aldehyde group's potential to coordinate with and deactivate the metal catalyst. To overcome this, the "transient directing group" (TDG) strategy has been successfully employed. nih.govrsc.orgnih.gov In this approach, an amine catalyst reversibly condenses with the benzaldehyde to form an in situ imine, which then acts as a directing group to guide the metal catalyst to a specific C-H bond, typically at the ortho position. nih.govacs.org

Palladium catalysis is prominent in this field, enabling a diverse range of ortho-C–H functionalizations of benzaldehydes, including arylation, chlorination, bromination, amidation, alkoxycarbonylation, and silylation. nih.govacs.orgbohrium.com For instance, palladium(II)-catalyzed ortho-C–H fluoroalkoxylation of benzaldehydes has been achieved using an amino amide as the TDG in the presence of a bystanding oxidant. rsc.orgnih.gov This method allows for the selective introduction of fluoroalkyl aryl ether moieties, which are valuable in medicinal chemistry. The general mechanism involves the formation of an imine intermediate, which coordinates to the palladium(II) catalyst, facilitating a C–H activation step to form a palladacycle intermediate. acs.org Subsequent oxidative addition and reductive elimination steps yield the functionalized product and regenerate the catalyst. This strategy's utility is highlighted by its applicability to a broad scope of substituted benzaldehydes under relatively mild conditions. nih.govacs.org

The table below summarizes representative examples of palladium-catalyzed ortho-functionalization of benzaldehyde derivatives using the transient directing group strategy.

Interactive Table: Palladium-Catalyzed C-H Functionalization of Benzaldehydes

| Substrate | Functionalization | Catalyst System | Transient Directing Group (TDG) | Oxidant/Reagent | Yield (%) | Ref. |

| Benzaldehyde | Trifluoroethoxylation | Pd(OAc)₂ | 2-(2-aminopropanamido)propanoic acid | K₂S₂O₈ / TFA | N/A | rsc.org |

| 2-Methylbenzaldehyde | Methoxycarbonylation | Pd(OAc)₂ | 3-(Trifluoromethyl)aniline | Ag₂CO₃ / K₂S₂O₈ | 86% | acs.org |

| 4-Methoxybenzaldehyde | Methoxycarbonylation | Pd(OAc)₂ | 3-(Trifluoromethyl)aniline | Ag₂CO₃ / K₂S₂O₈ | 78% | acs.org |

| 4-(Trifluoromethyl)benzaldehyde | Methoxycarbonylation | Pd(OAc)₂ | 3-(Trifluoromethyl)aniline | Ag₂CO₃ / K₂S₂O₈ | 81% | acs.org |

| Benzaldehyde | Silylation | Pd(OAc)₂ | 2-Amino-2-methyl-1-propanol | N/A | N/A | bohrium.com |

| Benzaldehyde | Arylation | Pd(OAc)₂ | tert-Butylamine | Ag₂CO₃ | N/A | nih.gov |

| Benzaldehyde | Chlorination | Pd(OAc)₂ | tert-Butylamine | N-Chlorosuccinimide | N/A | nih.gov |

Organocatalytic Methods in Selective Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a central pillar of asymmetric synthesis. iitg.ac.in For reactions involving aldehydes, enamine catalysis is a particularly powerful and widely studied activation mode. acs.org Chiral secondary amines, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), react with aldehydes to form transient chiral enamines. researchgate.netbeilstein-journals.org This process transforms the aldehyde into a nucleophile that can engage in a variety of stereoselective bond-forming reactions. acs.orgacs.org

This methodology is highly effective for the asymmetric functionalization of aldehydes. A model reaction is the Michael addition of aldehydes to nitroolefins, which can be catalyzed by chiral pyrrolidine-based organocatalysts. beilstein-journals.org The catalyst first forms a chiral enamine with the aldehyde substrate. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the functionalized aldehyde product and regenerates the catalyst for the next cycle. This approach allows for the construction of complex molecular architectures with high levels of diastereo- and enantioselectivity. beilstein-journals.org

The versatility of organocatalysis extends to various transformations, including α-functionalizations (e.g., amination, halogenation, thiolation) and cascade reactions, enabling the synthesis of diverse chiral building blocks from simple aldehyde precursors. nih.govnih.gov The development of bifunctional organocatalysts, which possess both a nucleophile-activating site (e.g., an amine) and an electrophile-activating site (e.g., a thiourea (B124793) or squaramide), has further enhanced the scope and efficiency of these transformations. beilstein-journals.org

The following table presents examples of organocatalytic asymmetric reactions involving aldehyde substrates, showcasing the effectiveness of different catalyst types.

Interactive Table: Organocatalytic Asymmetric Reactions of Aldehydes

| Aldehyde Substrate | Electrophile | Organocatalyst Type | Catalyst Example | Product Type | Enantioselectivity (ee) | Ref. |

| Propanal | trans-β-Nitrostyrene | Chiral Pyrrolidine | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Michael Adduct | up to 85% | beilstein-journals.org |

| Various Aldehydes | Nitroolefins | Chiral Pyrrolidine | Diarylprolinol silyl ethers | Michael Adduct | High | beilstein-journals.org |

| α-Branched Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | Chiral Primary Amine | Cinchona-derived primary amine | α-Fluorinated Aldehyde | up to 99% | nih.gov |

| Salicylaldehydes | Activated Alkynes | Chiral N-Heterocyclic Carbene (NHC) / Amine | Combination Catalyst | Benzofuranone | up to 98% | nih.gov |

| Aromatic Aldehydes | Imines | Proline | Mannich Adduct | >90% | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of specialty chemicals like this compound and its analogs, these principles are increasingly being applied to improve sustainability, safety, and efficiency. Key areas of focus include the use of environmentally benign catalysts, the reduction or elimination of volatile organic solvents, and the improvement of atom economy. rsc.orgnih.gov

A prominent example of green chemistry applied to benzaldehyde reactions is the development of solvent-free Knoevenagel condensations. tandfonline.com Traditionally, this reaction is carried out using large amounts of toxic pyridine (B92270) as the solvent and piperidine (B6355638) as the catalyst. tandfonline.com Greener alternatives utilize environmentally benign catalysts, such as ammonium (B1175870) salts (e.g., ammonium bicarbonate), under solvent-free or minimal-solvent conditions. tandfonline.com The reaction can be performed by simply grinding the reactants together or heating the solid mixture, which significantly reduces waste and health risks associated with pyridine. tandfonline.com This solvent-free approach has been successfully applied to a wide variety of substituted benzaldehydes, demonstrating its broad applicability. tandfonline.com

Other green strategies relevant to benzaldehyde synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is an ideal green approach. nih.govias.ac.in Besides the Knoevenagel condensation, other reactions like the Mannich reaction have been successfully performed under solvent-free conditions using recyclable catalysts. rsc.org

Use of Greener Solvents: When a solvent is necessary, replacing conventional hazardous solvents with bio-based or less toxic alternatives is a key strategy. For instance, cyclopentyl methyl ether (CPME) has been shown to be a viable green substitute for non-polar solvents like hexane (B92381) and toluene (B28343) in certain organocatalyzed reactions. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. rsc.org For example, biocatalysts are being developed for the sustainable synthesis of building blocks from catechols, representing a green route to functionalized aromatic compounds. rsc.org

Process Intensification: Technologies like reactive distillation (RD) can combine reaction and separation into a single unit, reducing energy consumption and waste. This has been applied to the sustainable synthesis of natural benzaldehyde from cinnamaldehyde. acs.org

The table below compares a traditional versus a green approach for the Knoevenagel condensation, a common reaction for benzaldehydes.

Interactive Table: Comparison of Traditional vs. Green Knoevenagel Condensation

| Parameter | Traditional Method | Green Method | Advantage of Green Method | Ref. |

| Solvent | Pyridine (large excess) | Solvent-free or minimal ethyl acetate | Eliminates toxic and hazardous solvent waste | tandfonline.com |

| Catalyst | Piperidine | Ammonium bicarbonate | Uses a benign, inexpensive, and safer catalyst | tandfonline.com |

| Conditions | Typically solution-phase heating | Solid-phase heating (e.g., 90-140°C) | Simplifies procedure, reduces energy for solvent heating | tandfonline.com |

| Work-up | Requires extensive extraction and purification | Simple acidification and filtration | Reduces solvent use and simplifies product isolation | tandfonline.com |

| Environmental Impact | High (toxic solvent, catalyst) | Low (benign catalyst, no hazardous solvent) | Significantly improved environmental and safety profile | tandfonline.com |

Elucidating the Reactivity Profile and Mechanistic Pathways of 5 Bromo 2 Trifluoromethyl Benzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group is a classic electrophile, susceptible to attack by a wide array of nucleophiles. The carbon-oxygen double bond is polarized, rendering the carbon atom electron-deficient and the oxygen atom electron-rich. Nucleophilic addition reactions proceed via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product or can undergo further reactions, such as elimination.

The reaction of 5-Bromo-2-(trifluoromethyl)benzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction is a cornerstone of organic synthesis. researchgate.net The mechanism typically begins with the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the C=N double bond characteristic of the imine product. ekb.eg

This transformation is highly valuable for installing nitrogen-containing functionalities and is widely employed in the synthesis of pharmaceuticals, ligands for metal complexes, and other advanced materials. researchgate.net

Table 1: Representative Schiff Base Formation This table illustrates a typical reaction based on established chemical principles.

| Amine Reactant | Product | Conditions |

| Aniline (B41778) | N-(5-bromo-2-(trifluoromethyl)benzylidene)aniline | Methanol (B129727), catalytic acetic acid, reflux |

| Benzylamine | N-(5-bromo-2-(trifluoromethyl)benzylidene)-1-phenylmethanamine | Toluene (B28343), Dean-Stark trap, reflux |

| Hydrazine (B178648) | This compound hydrazone | Ethanol, room temperature |

The formation of new carbon-carbon bonds is central to the construction of complex organic molecules, and the aldehyde group of this compound is an excellent electrophilic partner for various carbon-based nucleophiles.

Wittig Reaction: The Wittig reaction utilizes phosphorus ylides (Wittig reagents) to convert aldehydes into alkenes. masterorganicchemistry.comlibretexts.org The nucleophilic carbon of the ylide attacks the aldehyde carbon, forming a betaine (B1666868) intermediate which then rearranges to a four-membered oxaphosphetane ring. This ring subsequently collapses to yield the alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com This method is highly effective for the unambiguous installation of a double bond. lumenlearning.com

Grignard and Organolithium Additions: Organometallic reagents, such as Grignard (R-MgBr) and organolithium (R-Li) reagents, are powerful carbon nucleophiles that readily add to aldehydes to form secondary alcohols. lumenlearning.com The reaction involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide intermediate. This provides a robust and direct route to more complex alcohol structures.

Table 2: Representative Carbon-Nucleophile Addition Reactions This table illustrates typical reactions based on established chemical principles.

| Nucleophile Type | Reagent Example | Product Type |

| Phosphorus Ylide | Methyltriphenylphosphonium bromide / BuLi | Styrene derivative |

| Grignard Reagent | Phenylmagnesium bromide | Diaryl methanol |

| Organolithium Reagent | n-Butyllithium | Secondary alcohol |

Halogen-Mediated Cross-Coupling Reactions at the Aromatic Ring

The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. yonedalabs.com This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions This table illustrates typical reactions based on established chemical principles for aryl bromides.

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biphenyl derivative |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | Methoxybiphenyl derivative |

| Thiophene-2-boronic acid | XPhosPdG2 / XPhos | K₃PO₄ | THF/Water | Aryl-heteroaryl derivative |

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction has become a dominant method for synthesizing anilines and their derivatives, overcoming the limitations of traditional methods which often require harsh conditions and have limited scope. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to form the C-N bond. organic-chemistry.org A variety of phosphine ligands have been developed to facilitate the coupling of a wide range of amines, including primary and secondary amines, and other nitrogen nucleophiles. tcichemicals.comtcichemicals.com

Table 4: Representative Buchwald-Hartwig Amination Reactions This table illustrates typical reactions based on established chemical principles for aryl bromides.

| Amine | Catalyst / Ligand | Base | Solvent | Product Type |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Aryl morpholine |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Diphenylamine derivative |

| Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | t-Butanol | N-Aryl benzylamine |

In addition to Suzuki and Buchwald-Hartwig reactions, the bromo-substituent enables a variety of other powerful palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is highly valued for creating C(sp²)-C(sp) bonds, which are key structures in pharmaceuticals, natural products, and organic materials. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. libretexts.orgnih.gov

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organotin compound (stannane). libretexts.orguwindsor.ca It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. libretexts.orgharvard.edu

Table 5: Representative Sonogashira, Heck, and Stille Coupling Reactions This table illustrates typical reactions based on established chemical principles for aryl bromides.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Conditions | Product Type |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine, reflux | Arylalkyne |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃, DMF, 100 °C | Stilbene (B7821643) derivative |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 110 °C | Styrene derivative |

Ullmann Coupling and Related Carbon-Heteroatom Bond Formations

The bromine atom on the aromatic ring of this compound serves as a key handle for the formation of new carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Ullmann Coupling: The classic Ullmann condensation, typically involving copper catalysis at high temperatures, can be employed to form carbon-oxygen or carbon-nitrogen bonds. wiley-vch.de While specific examples with this compound are not extensively documented in readily available literature, the principles of the reaction suggest its applicability. For instance, coupling with phenols or amines would yield the corresponding diaryl ethers or arylamines. The reaction generally proceeds via an oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the heteroatom nucleophile and subsequent reductive elimination. wiley-vch.de

Buchwald-Hartwig Amination: A more modern and versatile alternative for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. learncbse.inrsc.org This reaction offers milder conditions and a broader substrate scope compared to the Ullmann reaction. rsc.org The general mechanism involves a catalytic cycle with a palladium(0) complex, which undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination afford the desired N-aryl product. learncbse.in Given the presence of the electron-withdrawing groups on the aromatic ring, the oxidative addition step is generally expected to be favorable.

Chan-Lam Coupling: For the formation of carbon-oxygen and carbon-nitrogen bonds, the Chan-Lam coupling presents another copper-catalyzed option that often proceeds under mild conditions, sometimes even open to the air. innospk.com This reaction typically utilizes boronic acids as the coupling partner for the heteroatom nucleophile. The mechanism is thought to involve a copper(II)-catalyzed process. innospk.com

Table 1: Overview of Carbon-Heteroatom Bond Forming Reactions

| Reaction Name | Catalyst | Typical Heteroatom Nucleophiles | Key Features |

|---|---|---|---|

| Ullmann Coupling | Copper | Alcohols, Phenols, Amines | Often requires high temperatures. wiley-vch.de |

| Buchwald-Hartwig Amination | Palladium | Primary & Secondary Amines, Amides | Milder conditions, broad substrate scope. learncbse.inrsc.org |

| Chan-Lam Coupling | Copper | Alcohols, Amines, N-Heterocycles | Often uses boronic acids, mild conditions. innospk.com |

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the existing substituents. All three substituents—aldehyde (-CHO), trifluoromethyl (-CF3), and bromine (-Br)—are deactivating groups, meaning they decrease the rate of EAS compared to benzene (B151609). However, they direct incoming electrophiles to different positions.

The aldehyde and trifluoromethyl groups are strong deactivators and are meta-directing. This is due to their strong electron-withdrawing inductive (-I) and resonance (-M) effects, which destabilize the positively charged arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.

The bromine atom is also a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because the lone pairs on the bromine can donate electron density through resonance (+M effect), which helps to stabilize the arenium ion intermediate when the attack is at the ortho or para positions.

In this compound, the substitution pattern is as follows:

Position 1: -CHO (meta-director)

Position 2: -CF3 (meta-director)

Position 5: -Br (ortho, para-director)

The available positions for substitution are 3, 4, and 6.

Position 3: ortho to -CHO, meta to -CF3, meta to -Br.

Position 4: meta to -CHO, para to -CF3, ortho to -Br.

Position 6: ortho to -CHO, ortho to -CF3, meta to -Br.

Considering the directing effects:

The -CHO and -CF3 groups will direct an incoming electrophile to position 4 (meta to both).

The -Br group will direct to position 4 (ortho) and position 6 (para is occupied).

Given that all groups are deactivating, the reaction will be slow. However, the directing effects converge to suggest that position 4 is the most likely site for electrophilic attack, as it is meta to the two strong meta-directors and ortho to the ortho, para-directing halogen. Substitution at position 6 would be ortho to both the -CHO and -CF3 groups, which is highly disfavored. Substitution at position 3 is also disfavored as it is ortho to the -CHO group. Therefore, the regioselectivity of EAS reactions such as nitration or further halogenation is predicted to strongly favor substitution at the 4-position.

Redox Transformations Involving the Aldehyde and Aromatic Halogen Groups

Selective Oxidation of the Aldehyde to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 5-Bromo-2-(trifluoromethyl)benzoic acid, without affecting the bromine or trifluoromethyl substituents. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O) as used in the Tollens' test.

For substrates with electron-withdrawing groups, milder and more selective methods are often preferred to avoid harsh conditions that could lead to side reactions. One such method is the use of basic hydrogen peroxide. Benzaldehydes with electron-withdrawing substituents can be oxidized to the corresponding carboxylic acids in excellent yields under these mild conditions. The reaction typically involves treating the aldehyde with hydrogen peroxide in the presence of a base.

Another effective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is known for its high chemoselectivity for aldehydes.

Reduction of the Aldehyde to Corresponding Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (5-Bromo-2-(trifluoromethyl)phenyl)methanol. This transformation requires a reducing agent that is chemoselective for the aldehyde in the presence of the aromatic halide.

Sodium borohydride (B1222165) (NaBH4) is a commonly used and effective reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce aromatic halides under standard conditions. The reaction is usually carried out in an alcoholic solvent such as methanol or ethanol.

For enhanced chemoselectivity, especially in complex molecules, other reducing agents can be employed. For instance, combinations like NaBH4 with acetylacetone (B45752) have been developed for the efficient and selective reduction of aldehydes in the presence of other reducible groups. Enzymatic reductions also offer a highly selective and environmentally friendly alternative for converting aldehydes to alcohols.

Intramolecular Cyclization and Rearrangement Studies Involving this compound

This compound can serve as a precursor for the synthesis of various heterocyclic and polycyclic structures through intramolecular cyclization reactions. The presence of the aldehyde and the bromine atom provides two reactive sites that can be exploited for ring formation.

For example, the aldehyde can undergo condensation with a nucleophile introduced at the ortho position (after displacement of the trifluoromethyl group, which is generally difficult, or more commonly, by starting from a different precursor and introducing the aldehyde later). Alternatively, the bromine atom can participate in intramolecular Heck or Suzuki-type couplings if a suitable olefin or boronic acid moiety is introduced elsewhere on a side chain attached to the aldehyde.

While specific studies detailing intramolecular cyclizations starting directly from this compound are not abundant in the literature, its derivatives are used in such synthetic strategies. For instance, the aldehyde can be converted to an imine, which can then undergo intramolecular cyclization.

Rearrangement reactions involving this specific molecule are not commonly reported. However, under certain conditions, aromatic aldehydes can undergo reactions like the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) in the presence of a strong base if they lack an alpha-hydrogen, which is the case for this compound.

Influence of the Trifluoromethyl Group and Bromine Atom on Reaction Kinetics, Selectivity, and Thermodynamics

The trifluoromethyl group (-CF3) and the bromine atom (-Br) profoundly influence the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects:

Trifluoromethyl Group: The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov It exerts a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack (slowing down EAS reactions). It also increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophilic attack. The strong electron-withdrawing nature of the -CF3 group also stabilizes anionic intermediates and transition states.

Bromine Atom: The bromine atom exhibits a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its electronegativity, which deactivates the ring towards EAS. However, it also has a lone pair of electrons that can be donated to the ring through resonance (+M effect), which helps to stabilize the carbocation intermediate in EAS at the ortho and para positions.

Kinetic and Thermodynamic Implications:

Reaction Kinetics: The strong deactivation of the aromatic ring by both the -CF3 and -Br groups means that EAS reactions will have a higher activation energy and thus proceed at a slower rate compared to benzene or less substituted benzaldehydes. Conversely, the increased electrophilicity of the carbonyl carbon due to the -CF3 group will likely increase the rate of nucleophilic addition to the aldehyde.

Selectivity: As discussed in section 3.3, the electronic effects of the substituents are the primary determinants of regioselectivity in EAS reactions. The combined directing effects lead to a high degree of selectivity for substitution at the 4-position.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Inductive Effect | Resonance Effect | Effect on EAS Rate | Directing Effect (EAS) | Effect on Aldehyde Reactivity |

|---|---|---|---|---|---|

| -CF3 | Strong -I | None | Strongly Deactivating | meta | Increases Electrophilicity |

| -Br | Strong -I | Weak +M | Deactivating | ortho, para | Minor Electronic Effect |

| -CHO | Strong -I | Strong -M | Strongly Deactivating | meta | N/A |

Detailed Mechanistic Investigations of Novel Transformations and Reaction Pathways

The unique electronic architecture of this compound, characterized by the competing influences of an ortho-directing aldehyde and a meta-directing trifluoromethyl group, alongside a reactive bromo substituent, makes it a compelling substrate for mechanistic studies. Investigations into its reaction pathways provide fundamental insights into how substituent effects govern selectivity and reactivity in complex organic transformations.

A significant area of study involves multicomponent reactions (MCRs), where the aldehyde functionality serves as the primary reactive site. The Ugi four-component condensation (U-4CC), for example, utilizes an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-aminoacyl amide derivatives. organic-chemistry.org The established mechanism begins with the condensation of the amine and the aldehyde (this compound) to form an imine. wikipedia.orgillinois.edu This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. wikipedia.orgnih.gov The resulting nitrilium ion intermediate undergoes a second nucleophilic addition by the carboxylate anion. The entire sequence is driven to completion by an irreversible Mumm rearrangement, which involves the transfer of the acyl group from the oxygen to the nitrogen atom, yielding the final stable bis-amide product. wikipedia.org The strong electron-withdrawing nature of the trifluoromethyl group in this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial imine formation.

Another mechanistically significant transformation is the synthesis of quinazolinone scaffolds, which are important in medicinal chemistry. nih.gov In a transition-metal-free, base-promoted protocol, this compound can react with other reagents to form these heterocyclic structures. rsc.org Mechanistic understanding, often supported by Density Functional Theory (DFT) calculations, reveals the intricate steps of the transformation. rsc.org The process generally involves initial condensation followed by cyclization and subsequent oxidative dehydrogenation to furnish the aromatic quinazolinone core. nih.gov The specific pathway can be influenced by the choice of reactants and conditions, but the aldehyde group is central to the initial bond-forming events.

Furthermore, the compound is a substrate for emerging technologies like photoredox catalysis. ethz.ch This method uses visible light to initiate single-electron transfer (SET) processes, creating radical intermediates that can participate in unique bond formations. ethz.chmst.edu For instance, a proposed mechanism for the α-trifluoromethylation of aldehydes involves the merger of photoredox and organocatalysis cycles. nih.gov An excited photocatalyst, such as an iridium complex, initiates the formation of a trifluoromethyl radical. nih.gov Concurrently, the aldehyde reacts with a chiral amine catalyst to form an enamine. This electron-rich enamine is then intercepted by the electrophilic trifluoromethyl radical. nih.gov A subsequent oxidation and hydrolysis step yields the α-trifluoromethylated aldehyde and regenerates the catalysts. nih.gov While this specific mechanism has been detailed for other aldehydes, the principles are directly applicable to understanding the potential photoredox reactivity of this compound.

The following table summarizes key mechanistic aspects of transformations involving this compound.

| Reaction Type | Key Mechanistic Steps | Role of this compound | Investigative Tools |

| Ugi Four-Component Reaction | Imine formation, protonation, nucleophilic addition of isocyanide, Mumm rearrangement. wikipedia.orgnih.gov | Aldehyde component for initial condensation; CF₃ group enhances electrophilicity. | Reaction kinetics, isolation of intermediates. |

| Quinazolinone Synthesis | Condensation, cyclization, oxidative dehydrogenation. rsc.orgnih.gov | Provides the aldehyde functionality and part of the benzene ring for the heterocyclic core. | Density Functional Theory (DFT) calculations, spectroscopic analysis. rsc.org |

| Photoredox Catalysis | Single-Electron Transfer (SET), radical formation, radical-polar crossover. ethz.chnih.gov | Substrate for radical addition or C-Br bond activation via reductive quenching cycles. | Quenching experiments, cyclic voltammetry, computational modeling. mst.edu |

These detailed investigations are vital for optimizing reaction conditions and for the rational design of new synthetic routes that leverage the distinct reactivity of this compound.

Strategic Applications of 5 Bromo 2 Trifluoromethyl Benzaldehyde As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

The presence of both an aldehyde and a bromo-substituent on the same aromatic ring makes 5-Bromo-2-(trifluoromethyl)benzaldehyde a highly valuable precursor for the synthesis of various fluorinated heterocyclic systems. The aldehyde group readily participates in condensation and cyclization reactions, while the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Indoles, Quinolines)

While direct, specific examples of the use of this compound in the synthesis of pyrazoles, indoles, and quinolines are not extensively detailed in readily available literature, its structural motifs are highly amenable to established synthetic routes for these heterocycles. The general strategies outlined below illustrate its potential as a key starting material.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This compound can be transformed into a suitable precursor for pyrazole (B372694) synthesis. For instance, a Claisen-Schmidt condensation with a ketone could yield an α,β-unsaturated ketone, which can then be cyclized with hydrazine to form a pyrazoline, followed by oxidation to the corresponding pyrazole. The trifluoromethyl group at the 2-position would be expected to influence the regioselectivity of the cyclization.

Indoles: Several indole (B1671886) syntheses, such as the Fischer, Bischler-Möhlau, and Nenitzescu syntheses, could potentially be adapted to utilize this compound. For example, in a modified Fischer indole synthesis, the aldehyde could be converted to the corresponding phenylhydrazone, which upon treatment with a Lewis acid, could undergo cyclization to form a 5-bromo-2-(trifluoromethyl)indole derivative. The bromine atom would remain available for further functionalization of the indole ring.

Quinolines: The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline (B57606) synthesis. While this compound is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor to such a compound through a nucleophilic aromatic substitution of the bromine or a directed ortho-lithiation followed by amination. Alternatively, in a Doebner-von Miller-type reaction, an aniline (B41778) could be reacted with an α,β-unsaturated aldehyde derived from this compound to construct the quinoline core.

Construction of Oxygen- and Sulfur-Containing Heterocycles

The aldehyde functionality of this compound is a key feature for its application in the synthesis of oxygen- and sulfur-containing heterocycles.

Oxygen-Containing Heterocycles: The synthesis of benzofurans, for example, can be achieved through various routes starting from ortho-substituted phenols. While the starting material is not a phenol, its conversion to a 2-hydroxy derivative would open pathways for benzofuran (B130515) synthesis. For instance, reaction of the aldehyde with a Wittig reagent could form a stilbene (B7821643) derivative, which could then undergo intramolecular cyclization. Alternatively, reaction with a phenoxy-containing nucleophile followed by intramolecular cyclization could also lead to oxygen heterocycles.

Sulfur-Containing Heterocycles: The construction of sulfur-containing heterocycles such as benzothiophenes can be envisioned through multi-step sequences. For example, conversion of the aldehyde to a corresponding benzylic halide, followed by reaction with a sulfur nucleophile and subsequent intramolecular cyclization, could provide a route to these systems. The inherent reactivity of the aldehyde and the bromo-substituent provides multiple handles for introducing the necessary functionalities for cyclization.

Role in the Construction of Advanced Polycyclic and Biaryl Organic Scaffolds

The dual reactivity of this compound, stemming from its aldehyde and bromo functionalities, makes it an excellent substrate for the construction of complex polycyclic and biaryl organic scaffolds. These scaffolds are of significant interest in materials science and medicinal chemistry.

The bromine atom is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the 5-bromo-2-(trifluoromethyl)phenyl motif to other aromatic or vinyl groups, thus generating biaryl structures.

The aldehyde group can be utilized to build additional rings onto the initial aromatic core through various cyclization strategies. For instance, a Wittig reaction masterorganicchemistry.comwikipedia.org or a Horner-Wadsworth-Emmons reaction on the aldehyde can introduce an alkene functionality, which can then participate in intramolecular Diels-Alder reactions or other pericyclic reactions to form polycyclic systems. Furthermore, the aldehyde can undergo reactions like the Pictet-Spengler reaction wikipedia.orgresearchgate.netnih.govnih.gov with a suitable tryptamine (B22526) derivative to construct tetracyclic indole alkaloids.

Below is a table summarizing potential cross-coupling reactions for biaryl synthesis using this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Scaffold |

| Suzuki Coupling | Arylboronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | Arylamine |

Application in Research for Potential Pharmaceutical Intermediates and Lead Compound Derivatization

The unique combination of a bromine atom and a trifluoromethyl group on a benzaldehyde (B42025) scaffold makes this compound a highly attractive starting material for the synthesis of potential pharmaceutical intermediates and for the derivatization of lead compounds in drug discovery.

Synthesis of Fluorinated Aryl Building Blocks for Drug Discovery Research

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The presence of this group in this compound makes it a valuable precursor for the synthesis of a wide range of fluorinated aryl building blocks.

The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, amines, and nitriles, each providing a handle for further synthetic transformations. The bromine atom serves as a versatile anchor point for introducing diversity through cross-coupling reactions, allowing for the rapid generation of libraries of fluorinated compounds for high-throughput screening.

The following table illustrates the conversion of the aldehyde group into other key functional groups, expanding the utility of the core scaffold.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |

| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) |

| Reductive Amination | Amine, NaBH₃CN | Amine (-CH₂NR₂) |

| Wittig Reaction | Phosphonium ylide | Alkene (-CH=CHR) |

| Cyanation | NaCN, H⁺ | Cyanohydrin (-CH(OH)CN) |

Exploration of Structure-Activity Relationships (SAR) in Derivative Research

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. This compound provides an excellent platform for systematic SAR exploration.

The bromine atom at the 5-position can be systematically replaced with a wide variety of substituents using palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to probe the effect of different electronic and steric properties at this position on the biological activity of a lead compound. For example, replacing the bromine with different aryl, heteroaryl, alkyl, or amino groups can significantly impact the compound's interaction with its biological target.

Simultaneously, the aldehyde group at the 2-position can be derivatized to explore the impact of different functional groups in this region of the molecule. This dual functionalization strategy enables a comprehensive exploration of the chemical space around a core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The insights gained from these SAR studies are crucial for the rational design of more effective and safer drug candidates. researchgate.netnih.gov

Utility in Agrochemical Research for Developing New Molecular Entities

The incorporation of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, as this moiety can enhance properties such as metabolic stability and lipophilicity, which are crucial for the efficacy of active ingredients. nih.govnih.gov this compound serves as a key building block for introducing the 5-bromo-2-(trifluoromethyl)phenyl motif into novel molecular frameworks being investigated for pesticidal activity.

While specific, commercialized pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the utility of structurally similar compounds in creating active agrochemical ingredients is well-known. nih.govevitachem.com For instance, trifluoromethyl-substituted pyridines and benzoylphenylureas are significant classes of pesticides. nih.govresearchgate.netresearchgate.net The development of new insecticides and fungicides often involves the screening of libraries of compounds, and derivatives of this compound are valuable candidates in such high-throughput screening programs.

| Derivative Class | Synthetic Transformation | Potential Agrochemical Application | Role of Substituents |

|---|---|---|---|

| Schiff Bases / Imines | Condensation with various amines | Fungicides, Insecticides | CF3 enhances lipophilicity; Br provides steric bulk and a site for further reactions. |

| Heterocycles (e.g., Pyrazoles, Oxazoles) | Cyclocondensation reactions | Herbicides, Insecticides | The substituted phenyl ring forms a key part of the heterocyclic system. |

| Benzoylphenylureas | Oxidation to benzoic acid, followed by amide coupling | Insecticides (Chitin synthesis inhibitors) | The entire 5-bromo-2-(trifluoromethyl)benzoyl moiety contributes to the molecule's interaction with its biological target. |

Contributions to Material Science Research for Advanced Functional Materials

In material science, the electronic properties and steric profile of molecular building blocks are critical for designing materials with desired functions. The this compound molecule possesses substituents that significantly influence these characteristics. The trifluoromethyl group is a potent electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of materials incorporating this fragment. The bromine atom also has electron-withdrawing inductive effects and provides significant steric bulk.

These properties are particularly useful in the field of organic electronics, such as in the development of materials for Organic Light-Emitting Diodes (OLEDs). For instance, research into thermally activated delayed fluorescence (TADF) materials has shown that the strategic placement of trifluoromethyl groups on a molecule's π-bridge can tune the molecular conformation and the energy difference between singlet and triplet states (ΔE_ST). nih.gov This tuning is essential for achieving efficient blue emission in OLEDs. While not directly using this compound, this research highlights the principles of how its substituents can be exploited. nih.gov The benzaldehyde group allows for its incorporation into larger conjugated polymer chains or dendritic structures, where the electronic effects of the CF3 and Br groups can influence the final material's photophysical properties, charge transport capabilities, and stability.

| Substituent | Property | Effect on Material |

|---|---|---|

| Trifluoromethyl (CF3) | Strongly electron-withdrawing | Lowers HOMO/LUMO energy levels, increases electron affinity, enhances thermal stability. |

| Bromo (Br) | Electron-withdrawing (inductive), Steric bulk | Influences molecular packing in the solid state, provides a handle for cross-coupling reactions to extend conjugation. |

| Aldehyde (CHO) | Reactive functional group | Allows for incorporation into polymers and other large molecular architectures via reactions like condensation or Wittig olefination. |

Derivatization for Ligand Design in Coordination Chemistry Research

The aldehyde functionality of this compound is a versatile handle for synthesizing a variety of ligands for coordination chemistry. By reacting the aldehyde with primary amines, a class of compounds known as Schiff bases (or imines) can be readily prepared. These Schiff base ligands can then coordinate to various metal centers.

The synthesis of ligands from this compound typically involves a condensation reaction between the aldehyde group and an amine. If a diamine or an amine with another donor group is used, a multidentate chelating ligand can be formed. These ligands, featuring the 5-bromo-2-(trifluoromethyl)phenyl moiety, can be complexed with transition metals such as iron, copper, manganese, or chromium.

These metal complexes have potential applications in homogeneous catalysis. The electronic and steric properties imparted by the ligand framework are crucial in determining the activity and selectivity of the metal catalyst. For example, iron complexes bearing related ligands have been shown to be active in the catalytic hydrosilylation of benzaldehydes. nih.gov The bromo-substituted benzaldehyde was found to be a highly active substrate in that particular study. nih.gov Metal complexes derived from ligands based on this compound could be investigated for a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The bromine atom on the ligand could also serve as a site for post-coordination modification, allowing for the synthesis of more complex catalytic systems.

The substituents on the benzaldehyde ring play a critical role in modulating the properties of the resulting ligands and their metal complexes.

Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov When a ligand containing the 5-bromo-2-(trifluoromethyl)phenyl group coordinates to a metal center, the CF3 group withdraws electron density from the metal. This increased Lewis acidity of the metal center can enhance its catalytic activity in certain reactions. The bromine atom also contributes an inductive electron-withdrawing effect.

Steric Effects: Both the trifluoromethyl group and the bromine atom are sterically demanding. The presence of the CF3 group in the ortho position to the site of coordination (derived from the original aldehyde) creates a crowded environment around the metal center. rsc.org This steric hindrance can influence the coordination geometry of the complex, potentially stabilizing lower coordination numbers or creating specific pockets for substrate binding. This can lead to enhanced selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions by controlling how substrates approach the active metal center.

The combination of these strong electronic and significant steric effects makes ligands derived from this compound valuable tools for fundamental studies in coordination chemistry and for the rational design of new, highly selective catalysts. rsc.orgrsc.org

Computational and Theoretical Investigations on 5 Bromo 2 Trifluoromethyl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 5-Bromo-2-(trifluoromethyl)benzaldehyde, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

In substituted benzaldehydes, the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring and its substituents is of particular interest. For instance, in a study of 2-bromo-5-fluorobenzaldehyde, ab initio calculations predicted that the conformer where the aldehyde oxygen is trans to the 2-bromo substituent is the lower energy, more stable form. researchgate.netnih.gov A similar conformational analysis for this compound would be necessary to determine its most stable isomer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-Br Bond Length | Data not available |

| C-C (ring) Bond Lengths | Data not available |

| C-C (aldehyde) Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-CF3 Bond Length | Data not available |

| C-C-C Bond Angles | Data not available |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule. nih.gov The results are used to interpret experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. For this compound, with its various functional groups, this analysis would predict characteristic frequencies for the C=O stretch of the aldehyde, C-Br stretch, C-F stretches of the trifluoromethyl group, and various vibrations of the benzene ring. nih.gov

Table 2: Hypothetical Selected Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | Data not available | Aldehyde carbonyl stretch |

| ν(C-H) | Data not available | Aromatic C-H stretch |

| ν(C-Br) | Data not available | C-Br stretch |

| ν(C-F) | Data not available | CF3 symmetric/asymmetric stretch |

| Ring Modes | Data not available | Benzene ring vibrations |

Elucidation of Electronic Properties and Molecular Orbital Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and behavior in chemical reactions.

The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netsemanticscholar.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net For this compound, the electron-withdrawing nature of the bromine and trifluoromethyl groups would be expected to influence these energy levels significantly.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net Typically, red or yellow colors indicate negative potential (electron-rich areas), often found around electronegative atoms like oxygen, while blue colors indicate positive potential (electron-poor areas), usually near hydrogen atoms. nih.gov For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and altered potential around the bromine and trifluoromethyl substituents, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 4: Hypothetical NBO Analysis of Hyperconjugative Interactions for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π(C-C) | Data not available |

| LP(Br) | σ(C-C) | Data not available |

| π(C-C) | π(C=O) | Data not available* |

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling serves as a powerful tool for predicting the reactivity of molecules and elucidating potential reaction pathways, thereby guiding synthetic efforts and providing a deeper understanding of chemical behavior.

Transition state theory is a cornerstone of computational reaction chemistry. By locating the transition state (the highest energy point along a reaction coordinate), chemists can calculate activation energies, which are crucial for predicting reaction rates. For a molecule like this compound, computational chemists would model its reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.

The Fukui function is a concept in density functional theory (DFT) that helps in identifying the most electrophilic and nucleophilic sites within a molecule. scm.com It describes the change in electron density at a given point in a molecule when an electron is added or removed. scm.com A higher value of the Fukui function indicates a greater reactivity at that site.

For this compound, a Fukui function analysis would likely predict the carbonyl carbon to be a primary electrophilic site, susceptible to nucleophilic attack. The analysis would also reveal the influence of the electron-withdrawing trifluoromethyl group and the bromine atom on the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution. Studies on other halogenated aromatic aldehydes and trifluoromethyl-substituted aromatics have demonstrated the utility of Fukui functions in predicting their reactivity and regioselectivity. researchgate.netnih.govnumberanalytics.comresearchgate.net For example, in electrophilic aromatic substitution, Fukui functions can predict the most likely site of attack. numberanalytics.com

Table 1: Hypothetical Fukui Function Indices for this compound This table is illustrative and based on general principles of electronic effects, as specific computational data for this molecule is not available.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon | High | Low | Highly electrophilic, prone to nucleophilic addition. |

| Carbonyl Oxygen | Low | High | Nucleophilic, prone to protonation or coordination with Lewis acids. |

| Aromatic C3 | Moderate | Low | Potential site for nucleophilic aromatic substitution. |

| Aromatic C4 | Low | Moderate | Potential site for electrophilic aromatic substitution. |

| Aromatic C6 | Moderate | Low | Potential site for nucleophilic aromatic substitution. |

Studies on Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of new molecules. The key parameters are the first hyperpolarizability (β), which indicates the second-order NLO response. Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit large β values.

While NLO studies on derivatives of this compound are not specifically reported, research on other bromo- and trifluoromethyl-substituted aromatic compounds provides valuable insights. For example, a computational study on N-arylation products of 5-bromo-2-aminobenzimidazole, which shares a similar bromo-substituted aromatic core, investigated their NLO properties. mdpi.com The introduction of various aryl groups with different electronic properties was shown to modulate the first hyperpolarizability. mdpi.com Similarly, theoretical investigations on other substituted benzaldehyde (B42025) derivatives have been performed to understand their NLO behavior.

Table 2: Calculated First Hyperpolarizability (β₀) for Derivatives of a Related Bromo-Substituted Aromatic Compound Data adapted from a study on 5-bromo-1-(substituted phenyl)-1H-benzo[d]imidazol-2-amine derivatives. This data is for illustrative purposes to show the effect of substituents on NLO properties.

| Substituent on Phenyl Ring | β₀ (x 10⁻³⁰ esu) |

|---|---|

| 4-methyl | 4.61 |

| 4-methoxy | 5.20 |

| 3-chloro | 3.81 |

| pyridine (B92270) | 4.40 |

| di-methylbenzene | 4.00 |

| thiazole | 4.30 |